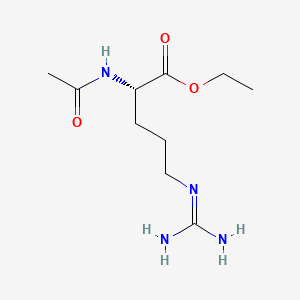

Ethyl N2-acetyl-L-argininate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O3/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPHLLYHDMUQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971733 | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56296-83-4 | |

| Record name | Ethyl N2-acetyl-L-argininate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N2-acetyl-L-argininate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Acetyl L Arginine Ethyl Ester Hydrochloride

Established Synthetic Routes to N-Acetyl-L-Arginine Ethyl Ester Hydrochloride

The traditional synthesis of Ac-Arg-OEt-HCl involves a multi-step process that includes the protection of the amino group, esterification of the carboxylic acid, and subsequent salt formation.

The esterification of the carboxylic acid group of L-arginine is a key step in the synthesis of Ac-Arg-OEt-HCl. Conventional methods often employ an excess of alcohol in the presence of an acid catalyst. A common approach involves the reaction of L-arginine with absolute ethanol (B145695) and thionyl chloride. google.com In this process, thionyl chloride not only catalyzes the esterification but also removes water from the reaction system, which drives the equilibrium towards the product. google.com The reaction is typically initiated at a low temperature and then heated to reflux to ensure complete conversion. google.com

Another established method is the Fischer-Speier esterification, which utilizes a strong acid catalyst like hydrochloric acid or sulfuric acid in ethanol. However, these methods can sometimes lead to side reactions and require careful control of reaction conditions to maximize yield and purity. To circumvent the issues associated with strong acids, alternative methods have been developed. For instance, the use of trimethylchlorosilane in methanol (B129727) has been shown to be a convenient system for preparing amino acid methyl esters at room temperature, offering good to excellent yields under mild conditions. mdpi.com While this is for methyl esters, the principle can be adapted for ethyl esters.

The esterification of unprotected α-amino acids has also been achieved using ionic liquids as the reaction media, such as 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) with benzyl (B1604629) chloride to produce benzylic esters. researchgate.net This method is notable for its mild, rapid, and safe reaction conditions, with by-products being easily removed. researchgate.net

Table 1: Comparison of Esterification Protocols

| Method | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Thionyl Chloride Method | Thionyl Chloride | Absolute Ethanol | High yield, removes water |

| Fischer-Speier Esterification | Strong Acid (e.g., HCl) | Ethanol | Well-established, simple |

| Trimethylchlorosilane Method | Trimethylchlorosilane | Methanol | Mild conditions, good yields |

| Ionic Liquid Method | 1,3-dimethylimidazolium methanesulfonate | Ionic Liquid | Mild, rapid, safe |

The selective acetylation of the N-terminal α-amino group of arginine is crucial to prevent unwanted side reactions during subsequent chemical transformations. A common strategy involves the use of acetic anhydride (B1165640). This reagent is traditionally used for the acetylation of organic compounds and can be employed for both liquid-phase and solid-phase peptide synthesis. google.com The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high selectivity for the N-terminal amine over the guanidinium (B1211019) group of the arginine side chain.

In peptide synthesis, N-terminal acetylation is a frequent modification that can enhance the stability of the resulting peptide. google.com For the synthesis of Ac-Arg-OEt-HCl, the acetylation step can be performed on the L-arginine ethyl ester. A method for synthesizing N-acetyl-L-cysteine ethyl ester (NACET) involves the N-acetylation of L-cysteine ethyl ester in dichloromethane (B109758) with equimolar amounts of acetic anhydride, which proceeds with high yield and purity. nih.govppm.edu.pl A similar principle can be applied to the acetylation of L-arginine ethyl ester.

Another approach involves the use of acetyl chloride, which can also serve as a source of anhydrous HCl for the subsequent salt formation. nih.govppm.edu.pl The choice of acetylating agent and reaction conditions is critical to ensure that only the α-amino group is modified. The guanidinium group of arginine is generally less reactive towards acetylation under controlled conditions due to its higher basicity and resonance stabilization.

Following esterification and acetylation, the final step is the formation of the hydrochloride salt and subsequent purification. If not already formed during the previous steps (e.g., through the use of thionyl chloride or acetyl chloride), the hydrochloride salt can be prepared by treating the N-acetyl-L-arginine ethyl ester with a solution of hydrochloric acid in a suitable solvent, such as ethanol.

Purification of Ac-Arg-OEt-HCl is essential to remove unreacted starting materials, by-products, and any di- or tri-substituted derivatives. Advanced purification methods are necessary to achieve high purity. researchgate.net Common techniques include:

Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out.

Chromatography: Various chromatographic techniques are employed for the purification of arginine derivatives.

Ion-Exchange Chromatography: This method is particularly effective for separating charged molecules like amino acid derivatives. researchgate.netgoogle.com Cation-exchange chromatography has been used for the purification of arginine-based surfactants. researchgate.net

Column Chromatography: Silica gel column chromatography is a widely used technique for the purification of organic compounds. nih.govacs.org For arginine esters, specific solvent systems are used to achieve separation. nih.govacs.org

Filtration and Washing: After reaction completion, the product can sometimes be isolated by filtration and washing with appropriate solvents to remove impurities. google.com For instance, after a reaction, the solvent can be removed by rotary evaporation, and the residue washed with water to remove by-products. google.com

The choice of purification method depends on the scale of the synthesis and the desired purity of the final product. For laboratory-scale preparations, chromatography is often the method of choice, while for industrial production, recrystallization may be more economically viable.

Innovative Synthetic Approaches and Comparative Efficiency Assessments

In recent years, there has been a growing interest in developing more efficient, sustainable, and environmentally friendly methods for the synthesis of arginine derivatives, including Ac-Arg-OEt-HCl.

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve highly selective transformations under mild conditions. Enzymes, such as proteases and lipases, can be used to catalyze specific steps in the synthesis of Ac-Arg-OEt-HCl.

A study on the bovine trypsin-catalyzed synthesis of N-acetyl-L-arginine ethyl ester from N-acetyl-L-arginine and ethanol demonstrated the feasibility of this approach. researchgate.net The reaction was optimized in various organic solvents, with acetonitrile (B52724) providing the highest yield. researchgate.net The optimal conditions for the synthesis were found to be 5.0 mM N-acetyl-L-arginine, 10.0 M ethanol, 7.2 mg trypsin, and 2.87% water in acetonitrile at pH 7.0 and 30°C, resulting in a maximal conversion of 79.3%. researchgate.net

Papain is another enzyme that has been successfully used for the synthesis of Nα-acyl-L-arginine esters. vedeqsa.com The process is performed in a low-water-content organic medium to favor the esterification reaction. vedeqsa.com A novel chemo-enzymatic synthesis of arginine-based gemini (B1671429) surfactants utilized Nα-acyl-L-arginine alkyl ester derivatives as starting building blocks, with the second step being a papain-catalyzed reaction. nih.gov

Table 2: Comparison of Chemo-Enzymatic Synthesis Parameters

| Enzyme | Substrates | Solvent | Yield | Reference |

|---|---|---|---|---|

| Bovine Trypsin | N-acetyl-L-arginine, Ethanol | Acetonitrile | 79.3% | researchgate.net |

| Papain | Nα-acyl-L-arginine, Alcohol | Low-water organic medium | High | vedeqsa.com |

| Papain | Nα-acyl-arginine alkyl ester, diaminoalkane | Solid-to-solid or Ethanol | 70% | nih.gov |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netroyalsocietypublishing.org These principles are increasingly being applied to the synthesis of arginine derivatives.

Key green chemistry principles relevant to the synthesis of Ac-Arg-OEt-HCl include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids. researchgate.netrsc.org The use of binary green solvent mixtures has been explored in solid-phase peptide synthesis (SPPS) involving arginine. rsc.org

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. rsc.org The elimination of side-chain protecting groups in SPPS improves the atom economy. rsc.org

Use of Catalysis: Employing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents. royalsocietypublishing.org The use of reusable catalysts, such as g-C3N4@L-arginine, has been investigated for the synthesis of various organic compounds. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. royalsocietypublishing.org

Waste Prevention: Designing syntheses to prevent waste generation. rsc.org

The application of these principles can lead to more sustainable and cost-effective manufacturing processes for Ac-Arg-OEt-HCl and other arginine derivatives. For example, using enzymes in aqueous media or in solvent-free systems can significantly reduce the environmental impact of the synthesis. academie-sciences.fr

Derivatization and Functionalization Strategies for the N-Acetyl-L-Arginine Ethyl Ester Core

The ethyl ester group of Ac-Arg-OEt-HCl is a key site for chemical modification to alter the compound's lipophilicity, stability, and molecular interactions. Common strategies include transesterification, amidation, and hydrolysis.

Transesterification: The ethyl group can be exchanged with other alkyl or aryl moieties through transesterification. This is often achieved enzymatically to preserve the chirality of the parent molecule. For instance, using lipases or proteases in the presence of different alcohols can yield a variety of esters. This approach allows for the synthesis of derivatives with tailored properties, such as the N-Acetyl-L-phenylalanyl-L-arginine octyl ester, where the ethyl group is replaced by a more lipophilic octyl chain. google.com The enzymatic transesterification of similar N-acetylated amino acid esters has been demonstrated with a range of aliphatic and aromatic alcohols in organic solvents like tetrahydrofuran (B95107) (THF). science.gov

Amidation: The ester can be converted into a primary, secondary, or tertiary amide by reaction with ammonia (B1221849) or a suitable amine. This transformation significantly alters the electronic and hydrogen-bonding properties of the carboxyl terminus. For example, the conversion of the ethyl ester of Nα-cocoyl-L-arginine ethyl ester to its corresponding amide was shown to be a viable chemical modification, although it resulted in a decrease in a specific biological activity in one study. nih.gov This highlights how modification at this site can modulate a compound's function.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (N-Acetyl-L-arginine) under acidic or basic conditions, or enzymatically. Enzymatic hydrolysis, often catalyzed by esterases, is preferred as it proceeds under mild conditions that minimize side reactions. wikipedia.org The reverse reaction, the enzymatic esterification of N-acetyl-L-arginine with ethanol, can achieve high yields in organic solvents like acetonitrile. researchgate.net

Table 1: Examples of Modifications at the Ethyl Ester Moiety

| Modification Type | Reagents/Catalyst | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| Transesterification | Lipase, various alcohols (e.g., 1-octanol) | N-Acetyl-L-arginine alkyl ester | Alters lipophilicity | google.com |

| Amidation | Amine (e.g., NH₃) | N-Acetyl-L-arginine amide | Changes H-bonding capacity | nih.gov |

| Hydrolysis | Esterase or H⁺/OH⁻ | N-Acetyl-L-arginine | Introduces a free carboxylate | wikipedia.orgresearchgate.net |

Targeted Transformations at the Guanidinium Side Chain of Arginine

The guanidinium group of the arginine side chain is crucial for many of its biological interactions due to its positive charge and hydrogen-bonding capabilities. nih.gov Its modification is a sophisticated strategy for creating functional derivatives.

Acylation and Alkylation: The guanidine (B92328) group can be modified with acyl or alkyl linkers, providing a point of attachment for other molecules, such as fluorescent labels or chelators, without losing the essential positive charge. nih.gov For example, a polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group has been successfully added to the guanidinium side chain of an arginine residue within a peptide, demonstrating a specific functionalization pathway. d-nb.info

Carbamoylation: A powerful strategy for modifying the guanidinium group involves its conversion to a carbamoylguanidine. This approach can be used to attach spacers with terminal functional groups, such as amines, which can then be conjugated to other molecules. researchgate.net This nonclassical bioisosteric replacement has been used to label bioactive peptides with fluorophores or radionuclide-bearing moieties while maintaining high receptor affinity. researchgate.net

Cyclization: In peptide chemistry, the guanidinium group can be used as an anchor point for cyclization, reacting with other functional groups within the molecule to create constrained cyclic structures.

Conversion to Homoarginine Analogues: The chemical properties of the guanidinium group are critical for its function. nih.gov In studies where arginine was replaced by lysine (B10760008), the resulting primary amine could be chemically modified. Reaction with O-methylisourea converts the lysine side chain into a homoarginine residue, which features a guanidinium-like group and can restore biological activity, showcasing a method to build arginine-like side chains. nih.gov

Table 2: Functionalization Strategies for the Guanidinium Group

| Strategy | Reagents/Method | Resulting Moiety | Purpose | Reference |

|---|---|---|---|---|

| Linker Attachment | Polyethylene glycol-azide | Guanidine-PEG-N₃ | Attachment of functional groups | d-nb.info |

| Carbamoylation | Amino-functionalized carbamoyl (B1232498) precursors | Nω-carbamoylguanidine | Bioisosteric replacement for labeling | researchgate.net |

| Conversion to Analogue | O-methylisourea (on a lysine precursor) | Homoarginine side chain | Restoration of guanidinium function | nih.gov |

Stereoselective Introduction of Additional Chiral Centers

Introducing new chiral centers into the Ac-Arg-OEt-HCl structure is most commonly achieved by coupling it with other chiral molecules, particularly amino acids, to form dipeptides or larger peptide structures. This creates diastereomers with distinct three-dimensional arrangements and properties.

Peptide Coupling: Ac-Arg-OEt-HCl can serve as either the N-terminal or C-terminal partner in a peptide coupling reaction. For instance, it can be coupled with another N-acetylated amino acid, such as N-acetyl-L-tyrosine, to form N-acetyl-L-tyrosyl-L-arginine ethyl ester. google.com The stereochemistry of the incoming amino acid is controlled by using an enantiomerically pure starting material (e.g., L-isoleucine or D-isoleucine), leading to the formation of a specific diastereomer. google.com Standard peptide synthesis methods, often employing coupling reagents like N,N′-dicyclohexylcarbodiimide (DCCI), are used for this purpose. researchgate.net

Enzymatic Synthesis: Enzymes can be used for the stereoselective formation of peptide bonds. For example, proteases operating in reverse in organic media can catalyze the condensation of an N-protected amino acid ester with another amino acid, offering high stereoselectivity. researchgate.net

Derivatization with Chiral Reagents: For analytical purposes, Ac-Arg-OEt-HCl can be derivatized with chiral reagents, such as N-acetyl-L-cysteine (NAC) in the presence of o-phthalaldehyde (B127526) (OPA), to form diastereomeric adducts. researchgate.net While often used for chiral separation and analysis, this principle of reacting the molecule with another chiral entity is fundamental to the stereoselective introduction of a new chiral center.

Table 3: Methods for Stereoselective Introduction of Chiral Centers

| Method | Chiral Building Block | Example Product | Significance | Reference |

|---|---|---|---|---|

| Peptide Coupling | L-Isoleucine or D-Isoleucine | N-acetyl-L-arginyl-(L/D)-isoleucine ethyl ester | Creates specific diastereomers | google.com |

| Peptide Coupling | N-acetyl-L-tyrosine | N-acetyl-L-tyrosyl-L-arginine ethyl ester | Forms defined dipeptide structures | google.com |

| Chiral Derivatization | N-acetyl-L-cysteine (NAC) / OPA | Diastereomeric isoindole derivative | Forms diastereomers for analysis/synthesis | researchgate.net |

Enzymatic Recognition, Substrate Profiling, and Mechanistic Elucidation of N Acetyl L Arginine Ethyl Ester Hydrochloride

Investigation of N-Acetyl-L-Arginine Ethyl Ester as an Enzyme Substrate

N-Acetyl-L-arginine ethyl ester and its close structural analogs are recognized substrates for a range of enzymes, facilitating the study of their catalytic mechanisms. The presence of the arginine side chain targets enzymes with specificity for basic amino acids, such as trypsin, while the ethyl ester bond allows for interrogation of esterase activity.

The hydrolysis of arginine esters is frequently analyzed using steady-state kinetics to determine key parameters that describe the efficiency and mechanism of the enzymatic reaction. While specific kinetic data for Ac-Arg-Oet-HCl is not extensively documented in publicly accessible literature, comprehensive studies on the closely related and widely used substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE) provide significant insights.

For instance, the hydrolysis of BAEE by the cysteine protease ficin (B600402) has been studied in detail. The reaction demonstrates a dependence on pH, with kinetic parameters indicating the involvement of specific prototropic groups in the enzyme's active site. nih.gov The turnover number (kcat) and Michaelis constant (Km) are crucial for this characterization. nih.gov

A study of ficin-catalyzed hydrolysis of BAEE at 30°C revealed limiting kcat values of 5.20 sec⁻¹ and an apparent Km of 3.32 x 10⁻² M over a pH range of 3.9 to 8.0. nih.gov The pH profile of kcat suggested the involvement of two groups with pK values of approximately 4.24 and 8.53, which are critical for catalytic activity. nih.gov Similarly, kinetic studies of arginine esterase E-I from Bitis gabonica venom also indicated the participation of ionizable groups with pK values around 7 and 9 for optimal activity. nih.gov

The hydrolysis of BAEE by the serine protease trypsin is a classic model for enzyme kinetics. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm as the ester bond is cleaved.

| Enzyme | Substrate | Km (app) (M) | kcat (sec⁻¹) | Conditions | Reference |

|---|---|---|---|---|---|

| Ficin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 3.32 x 10⁻² | 5.20 | pH 3.9-8.0, 30°C | nih.gov |

| Trypsin | Nα-Benzoyl-L-arginamide | 2.5 x 10⁻³ | 2.8 | pH 8.0, 30°C | researchgate.net |

| Trypsin | Nα-Benzoyl-L-lysinamide | 4.6 x 10⁻³ | 1.9 | pH 8.0, 30°C | researchgate.net |

N-Acetyl-L-arginine ethyl ester and its analogs are valuable tools for profiling the substrate specificity of various enzyme classes. The specificity is largely dictated by the enzyme's active site architecture, particularly the S1 binding pocket in proteases, which accommodates the amino acid side chain of the substrate.

Serine Proteases : Trypsin exhibits a strong preference for substrates with positively charged side chains like arginine and lysine (B10760008) at the P1 position, cleaving the peptide or ester bond at the carboxyl side. researchgate.net Its S1 pocket contains an aspartic acid residue (Asp189) at its base, which forms a salt bridge with the guanidinium (B1211019) group of arginine, anchoring the substrate for catalysis. BAEE is a prototypical substrate for trypsin. caymanchem.com Other serine proteases like plasma kallikrein and subtilisins (B1170691) also efficiently hydrolyze arginine esters. caymanchem.comnih.gov Human plasma kallikrein, for example, shows specificity for extended N-aminoacyl-L-arginine methyl esters, with interactions at subsites S2 and S3 influencing catalytic efficiency. nih.gov

Cysteine Proteases : Enzymes like papain and ficin also hydrolyze arginine esters. nih.govresearchgate.net The mechanism involves a cysteine residue acting as the nucleophile, and the specificity for arginine is conferred by binding interactions within the active site cleft.

Arginine Ester Hydrolases : A specific class of enzymes, often found in snake venoms, are arginine ester hydrolases (or arginine esterases). nih.gov These enzymes show high specificity for various arginine esters, including Nα-Benzoyl-L-arginine ethyl ester (BAEE), p-tosyl-L-arginine methyl ester (TAME), and acetylphenylalanylarginine methyl ester (Ac-Phe-Arg-OMe), while showing no activity towards general protein substrates like casein. nih.gov This narrow specificity makes them distinct from broad-spectrum proteases like trypsin.

Deiminases : Protein Arginine Deiminase 4 (PAD4) can also utilize BAEE as a substrate, demonstrating that enzymes other than classical proteases can recognize and process this molecule. caymanchem.com

The binding of a substrate to an enzyme is often not a simple "lock-and-key" event but rather a dynamic process involving conformational changes in both the enzyme and the substrate, a concept known as "induced fit". nih.gov This process is crucial for catalysis as it positions the substrate correctly and brings catalytic residues into optimal alignment.

Structural studies of enzymes like arginine kinase reveal that the protein can exist in distinct "open" and "closed" conformations. mdpi.com The binding of the substrate, arginine, induces a transition from the open to the closed form, which is essential for the precise positioning of active-site residues and the closure of loops to facilitate the phosphoryl transfer reaction. mdpi.com This ligand-driven conformational change utilizes a portion of the substrate's binding energy to activate the enzyme for catalysis. nih.govacs.org

In the case of proteases, while large-scale induced-fit motions are not always observed, subtle side-chain flexibility and small backbone movements upon substrate binding are critical. nih.gov For arginine kinase from the Pacific white shrimp, only minimal global conformational changes occur upon arginine binding, suggesting the active site is largely pre-organized. mdpi.com However, localized interactions, such as the formation of hydrogen bonds between the substrate's guanidinium group and key enzyme residues, guide and stabilize the subsequent reaction. mdpi.com The ethyl ester group on Ac-Arg-Oet-HCl can also influence these interactions, potentially affecting the stability and conformation of the enzyme-substrate complex.

Mechanistic Insights into Enzyme-N-Acetyl-L-Arginine Ethyl Ester Interactions

Understanding the interaction between an enzyme and its substrate at the atomic level is fundamental to elucidating the catalytic mechanism. A combination of computational and experimental approaches provides a detailed picture of binding modes and the roles of key amino acid residues.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding orientation of a substrate within an enzyme's active site. e-nps.or.krmdpi.com These methods model the interactions between the ligand (Ac-Arg-Oet-HCl) and the protein, calculating binding energies and identifying key intermolecular forces such as hydrogen bonds and electrostatic interactions.

In docking studies with proteases like trypsin, the arginine side chain of the substrate is consistently shown to be buried deep within the S1 specificity pocket. The positively charged guanidinium group forms a strong, charge-stabilized hydrogen bond network with the carboxylate side chain of an aspartic acid residue (Asp189) at the bottom of the pocket.

A crystal structure of the Michaelis complex of bovine trypsin with BAEE confirmed that the substrate is embedded within the S1 binding site. researchgate.net The complex shows contacts with specific residues, and water molecules are found near the catalytic residues, poised to participate in hydrolysis. researchgate.net Such computational and structural analyses provide a static but insightful view of the pre-catalytic state, highlighting the precise orientation required for the subsequent chemical reaction.

The hydrolysis of the ester bond in Ac-Arg-Oet-HCl is accomplished by a set of specific amino acid residues in the enzyme's active site, often referred to as a "catalytic triad" in serine proteases.

In Serine Proteases (e.g., Trypsin) : The canonical catalytic triad (B1167595) consists of Serine (Ser) , Histidine (His) , and Aspartate (Asp) . In trypsin, these are Ser195, His57, and Asp102. The His57 residue, acting as a general base, abstracts a proton from the Ser195 hydroxyl group, making the serine oxygen a potent nucleophile. This activated serine then attacks the carbonyl carbon of the substrate's ester bond. The Asp102 residue functions to orient the histidine and stabilize the positive charge that develops on its imidazole (B134444) ring during the reaction.

In Cysteine Proteases (e.g., Ficin, Papain) : A similar mechanism occurs, but the primary nucleophile is a Cysteine (Cys) residue, activated by a nearby Histidine . Kinetic studies on ficin hydrolysis of BAEE, which show a pH dependence related to groups with pK values of ~4.2 and ~8.5, have been interpreted as the involvement of a carboxyl group (like Asp or Glu) and a sulfhydryl group (Cys) in the active center. nih.gov

In Arginine-Specific Enzymes : In enzymes like arginine kinase, specific residues are responsible for recognizing and stabilizing the substrate. For instance, Glutamate (B1630785) (Glu225) plays a central role in interacting with the guanidinium group of arginine through strong ionic and hydrogen bonds, positioning the substrate for phosphoryl transfer. mdpi.com In other arginine hydroxylases, the guanidinium group interacts with two carboxylate groups (e.g., Asp268 and Asp270 in VioC), while the substrate's ammonium (B1175870) group interacts with another Asp residue. frontiersin.org

These key residues, identified through mutagenesis, structural biology, and kinetic studies, form a finely tuned network that lowers the activation energy of the hydrolysis reaction, enabling efficient processing of substrates like N-Acetyl-L-arginine ethyl ester.

Thermodynamics of Enzyme-Substrate Complex Formation

The formation of an enzyme-substrate complex is a critical initial step in enzymatic catalysis, governed by thermodynamic principles. While specific thermodynamic data for the binding of N-Acetyl-L-arginine ethyl ester hydrochloride (Ac-Arg-Oet-HCl) to its target enzymes are not extensively documented in publicly available literature, the principles of substrate binding to serine proteases, for which Ac-Arg-Oet-HCl is a substrate, are well-established. The binding process can be characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The interaction between a substrate like Ac-Arg-Oet-HCl and a serine protease, such as trypsin, is a two-step process. nih.gov Initially, an encounter complex is formed, largely driven by electrostatic interactions. nih.gov Subsequently, conformational changes occur, leading to a more stable binding interface. nih.gov The specificity of serine proteases for their substrates is a key determinant of the binding thermodynamics. Trypsin, for instance, preferentially cleaves peptide bonds at the carboxyl side of basic amino acids like arginine and lysine. purdue.edu This specificity is dictated by the S1 binding pocket of the enzyme, which in the case of trypsin, contains a negatively charged aspartate residue that favorably interacts with the positively charged side chain of arginine in the substrate. purdue.edu

Table 1: General Thermodynamic Parameters in Enzyme-Substrate Interactions

| Thermodynamic Parameter | Symbol | Description |

| Gibbs Free Energy | ΔG | Represents the spontaneity of the binding process. A negative value indicates a spontaneous interaction. |

| Enthalpy | ΔH | Reflects the heat change upon binding, related to the formation and breaking of bonds. |

| Entropy | ΔS | Measures the change in disorder of the system upon binding. |

| Dissociation Constant | Kd | A measure of the affinity between the enzyme and the substrate. A lower Kd indicates a higher affinity. |

| Michaelis Constant | Km | The substrate concentration at which the reaction rate is half of Vmax. It is often used as an indicator of substrate affinity. |

Role of N-Acetyl-L-Arginine Ethyl Ester in Enzyme Activation and Modulation (Non-Inhibitory Context)

Allosteric Effects on Enzyme Conformation and Activity

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where the binding of a molecule at a site other than the active site—the allosteric site—induces a conformational change that modulates the enzyme's function. wikipedia.org This modulation can be either an activation or an inhibition of the enzyme. wikipedia.org While direct evidence of N-Acetyl-L-arginine ethyl ester acting as an allosteric activator for a specific enzyme is not prevalent in the literature, the principles of allosteric activation by small molecules provide a framework for understanding how such a compound could function in a non-inhibitory modulatory role.

Allosteric activators can enhance an enzyme's activity by stabilizing a more active conformation of the enzyme. wikipedia.org This can lead to an increased affinity for the substrate, a higher catalytic rate, or both. The binding of an allosteric activator can trigger a cascade of conformational changes that are transmitted from the allosteric site to the active site, even if they are spatially distant. wikipedia.org

For proteases, allosteric regulation by small molecules is an emerging area of study. researchgate.netnih.gov It has been demonstrated that small molecules can bind to allosteric sites on proteases and modulate their activity. researchgate.netnih.gov For example, the Lon protease is subject to allosteric regulation, where binding of effectors can lead to conformational changes that enhance its enzymatic activity. biorxiv.org

While not a direct example of allosteric activation, the phenomenon of substrate activation, as observed in the hydrolysis of N-acetyl-L-norvaline methyl ester by trypsin, demonstrates that the binding of a substrate-like molecule can lead to an increase in enzymatic activity beyond what is predicted by the Michaelis-Menten model at high substrate concentrations. nih.gov This suggests the presence of a secondary binding site that, when occupied, enhances the catalytic efficiency of the enzyme. It is plausible that Ac-Arg-Oet-HCl could exert similar effects on certain enzymes, binding to a site distinct from the active site and inducing a conformational change that primes the enzyme for enhanced catalytic activity.

Table 2: Key Concepts in Allosteric Enzyme Activation

| Concept | Description |

| Allosteric Site | A binding site on an enzyme, distinct from the active site, where an allosteric modulator binds. wikipedia.org |

| Allosteric Activator | A molecule that binds to an allosteric site and increases the enzyme's activity. wikipedia.org |

| Conformational Change | A change in the three-dimensional structure of the enzyme, often induced by the binding of an allosteric modulator. wikipedia.org |

| Positive Allosteric Modulation | A type of allosteric regulation where the binding of a modulator enhances the enzyme's response to its substrate. wikipedia.org |

Influence on Zymogen Activation Pathways

Zymogens, or proenzymes, are inactive precursors of enzymes that require a biochemical change, typically proteolytic cleavage, to become active. wikipedia.org This mechanism of activation is crucial for controlling the activity of potent enzymes like proteases, ensuring they are only active at the appropriate time and place. nih.gov The activation of trypsinogen (B12293085) to trypsin is a classic example of a zymogen activation pathway. wikipedia.org

Trypsinogen is synthesized in the pancreas and secreted into the small intestine, where it is activated by the enzyme enteropeptidase. wikipedia.org Enteropeptidase cleaves a specific peptide bond in trypsinogen, leading to a conformational change that forms the active trypsin molecule. wikipedia.org Active trypsin can then activate other trypsinogen molecules in a process known as autoactivation, as well as other digestive zymogens. wikipedia.org

The regulation of zymogen activation is a tightly controlled process. For instance, the autoactivation of trypsinogen is influenced by various factors, and its dysregulation can have pathological consequences. nih.gov Chymotrypsin C (CTRC) is known to be a proteolytic regulator of trypsinogen autoactivation in humans. nih.govgenscript.com

While there is no direct research on the influence of N-Acetyl-L-arginine ethyl ester on zymogen activation pathways, small molecules can, in principle, modulate these pathways. A small molecule could potentially bind to the zymogen and induce a conformational change that makes it either more or less susceptible to activation by its physiological activator. Alternatively, a molecule could interact with the activating enzyme to modulate its activity.

Given that Ac-Arg-Oet-HCl is a substrate for trypsin, it is conceivable that at high concentrations, it could compete with trypsinogen for binding to active trypsin, thereby modulating the rate of autoactivation. However, this would be a competitive inhibition of the autoactivation process rather than a direct influence on the zymogen itself. For Ac-Arg-Oet-HCl to act as a modulator in a non-inhibitory context, it would need to bind to a site on the zymogen or the activating enzyme to enhance the activation process. Further research is needed to explore the potential role of Ac-Arg-Oet-HCl and similar molecules in the modulation of zymogen activation.

Table 3: Stages of Trypsinogen Activation

| Stage | Description | Key Molecules Involved |

| Initial Activation | Cleavage of trypsinogen by enteropeptidase in the duodenum. wikipedia.org | Trypsinogen, Enteropeptidase |

| Autoactivation | Active trypsin cleaves other trypsinogen molecules to generate more active trypsin. wikipedia.org | Trypsinogen, Trypsin |

| Cascade Activation | Active trypsin activates other pancreatic zymogens, such as chymotrypsinogen and proelastase. youtube.com | Trypsin, Chymotrypsinogen, Proelastase |

Biochemical Ramifications and Applications in in Vitro and Non Human in Vivo Systems

Metabolic Fate and Biotransformation of N-Acetyl-L-Arginine Ethyl Ester in Model Organisms (e.g., microorganisms, plants)

The metabolic journey of Ac-Arg-Oet-HCl in biological systems is predicated on the enzymatic cleavage of its protective groups. The ester and acetyl groups mask the carboxyl and alpha-amino functionalities of arginine, respectively. This protection is temporary, as cellular enzymes can hydrolyze these modifications, releasing L-arginine to be integrated into the organism's metabolic networks.

Identification of Primary Metabolites and Degradation Pathways

In model systems, Ac-Arg-Oet-HCl is anticipated to undergo a two-step enzymatic degradation. The initial step involves the hydrolysis of the ethyl ester bond by non-specific cellular esterases, yielding N-acetyl-L-arginine and ethanol (B145695). This process is analogous to the metabolism of other amino acid esters, such as N-acetyl-L-cysteine ethyl ester (NACET) and N-acetyl-L-tyrosine ethyl ester (ATEE), which are readily hydrolyzed intracellularly. researchgate.net The lipophilicity conferred by the ethyl ester group can facilitate the compound's passage across cellular membranes, after which it becomes a substrate for cytoplasmic enzymes. nih.gov

Following ester hydrolysis, the N-acetyl group is removed. In bacteria, this is likely accomplished by deacetylases. An enzyme of particular interest is N-acetylornithine deacetylase (ArgE), a key component of the linear arginine biosynthesis pathway in many bacterial species, including Enterobacteriaceae. nih.govresearchgate.netkyoto-u.ac.jp ArgE catalyzes the hydrolysis of N-α-acetyl-L-ornithine to produce L-ornithine and acetate. kyoto-u.ac.jp Given its known substrate promiscuity for several N-α-acylamino acids, it is plausible that ArgE or similar bacterial hydrolases could deacetylate N-acetyl-L-arginine to yield L-arginine and acetate. nih.gov

Once liberated, L-arginine enters the central metabolic pathways of the organism. In microorganisms, L-arginine can be catabolized through several well-characterized routes, including the arginase pathway, which converts arginine to ornithine and urea (B33335), and the arginine deiminase (ADI) pathway, which generates ATP. researchgate.netnih.gov

In plants, L-arginine is a critical molecule for nitrogen storage and transport due to its high nitrogen-to-carbon ratio. nih.govresearchgate.netsigmaaldrich.com Upon enzymatic release from its acetylated and esterified form, L-arginine would be incorporated into the plant's nitrogen metabolic pool. Plant cells catabolize arginine primarily through the action of arginase to produce ornithine and urea. nih.gov Ornithine can be further metabolized, while arginine also serves as a precursor for the synthesis of vital signaling molecules like polyamines and nitric oxide (NO), which are involved in development and stress responses. researchgate.netnih.govunimi.it

The primary metabolites of Ac-Arg-Oet-HCl in these model systems are therefore expected to be ethanol, acetate, and L-arginine, with L-arginine being further converted into downstream products specific to the organism's metabolic capabilities.

Table 1: Predicted Metabolic Pathway of Ac-Arg-Oet-HCl in Model Organisms

| Step | Precursor | Enzyme Class (Example) | Product(s) | Biological System |

| 1 | N-Acetyl-L-Arginine Ethyl Ester | Carboxylesterase | N-Acetyl-L-Arginine + Ethanol | Microorganisms, Plants |

| 2 | N-Acetyl-L-Arginine | Amidohydrolase (e.g., ArgE) | L-Arginine + Acetate | Microorganisms |

| 3a | L-Arginine | Arginase / Arginine Decarboxylase | Ornithine, Urea, Polyamines | Microorganisms, Plants |

| 3b | L-Arginine | Arginine Deiminase Pathway | ATP, Ornithine, CO₂, NH₃ | Microorganisms |

| 3c | L-Arginine | Nitric Oxide Synthase-like enzymes | Nitric Oxide + Citrulline | Plants |

Impact on Microbial Growth and Metabolic Fluxes

The introduction of Ac-Arg-Oet-HCl into a microbial culture can significantly influence cellular growth and metabolic activity, primarily through the liberation of L-arginine. L-arginine is a highly versatile nutrient for many bacteria, capable of serving as a source of carbon, nitrogen, and energy. researchgate.netacs.org In organisms possessing the arginine deiminase (ADI) pathway, such as various Pseudomonas species and lactic acid bacteria, the catabolism of arginine can generate ATP, supporting growth, particularly under anaerobic or nutrient-limited conditions. acs.org

Furthermore, L-arginine metabolism is deeply intertwined with key cellular processes. The amino acid is a precursor for the synthesis of polyamines, which are essential for DNA replication, cell division, and biofilm formation. acs.org In Pseudomonas aeruginosa, L-arginine supplementation has been shown to increase the intracellular levels of the second messenger cyclic-di-GMP (c-di-GMP), a key regulator of the switch between motile and sessile lifestyles, thereby modulating biofilm development. acs.org In some oral bacteria, arginine metabolism contributes to pH homeostasis, which can alter the competitiveness and survival of different species within a polymicrobial community. plos.org

The impact on metabolic fluxes can be substantial. The degradation of L-arginine can feed intermediates into the urea cycle and the Krebs cycle, affecting central carbon and nitrogen metabolism. For instance, the conversion of arginine to ornithine and subsequently to glutamate (B1630785) can replenish the Krebs cycle. researchgate.net The use of N-acetylated amino acids in fermentation has also been shown to alter the metabolic profile in yeasts, leading to the production of different flavor and aroma compounds. gatech.edu Therefore, the biotransformation of Ac-Arg-Oet-HCl can serve as a method to modulate microbial metabolism for biotechnological applications.

Utilization of N-Acetyl-L-Arginine Ethyl Ester in Reconstitution Experiments for Biochemical Pathways

The protected nature of Ac-Arg-Oet-HCl makes it a candidate for use in cell-free systems to study specific enzymatic reactions and pathways. By providing a modified substrate, researchers can probe the activity of particular enzymes without the confounding reactions of the unprotected amino acid.

Probing Protein-Protein Interactions in Cell-Free Systems

In cell-free systems, derivatives of arginine are used to modulate and study protein interactions. N-acetylated arginine (N-acetylarginine) has been shown to be effective in weakening hydrophobic interactions between proteins and chromatography resins. researchgate.net This principle can be extended to probing protein-protein interactions. The acetylation of the α-amino group neutralizes its positive charge, altering the electrostatic profile of the molecule. This can be used in cell-free binding assays to determine the importance of charge-charge interactions versus other forces (e.g., hydrophobic, hydrogen bonding) in the association of two or more proteins. For example, studies on transcription factors have shown that acetylation of protein residues can significantly enhance or inhibit their interaction with co-activator proteins. nih.gov While not a direct interaction probe itself, Ac-Arg-Oet-HCl could be used as a control compound or precursor in systems where N-acetyl-L-arginine is the molecule of interest for modulating protein complexes.

Reconstitution of Enzymatic Cascades

Arginine esters are well-established substrates for proteases in biochemical assays. Nα-Benzoyl-L-arginine ethyl ester (BAEE), for example, is a classic substrate used to measure the activity of trypsin and other serine proteases. sigmaaldrich.com The ester linkage provides a convenient target for the enzyme, and its hydrolysis can be monitored spectrophotometrically.

This principle is directly applicable to the reconstitution of enzymatic cascades. Ac-Arg-Oet-HCl can serve as a specific acyl donor in chemoenzymatic synthesis reactions catalyzed by proteases like alcalase or α-chymotrypsin. researchgate.netmdpi.com In a reconstituted system, a protease can be used to catalyze the transfer of the N-acetyl-argininyl group from the ethyl ester to a nucleophile, such as another amino acid or peptide, to form a new peptide bond. This kinetically controlled synthesis is a powerful tool for building specific peptide sequences in vitro. mdpi.comresearchgate.net The use of a protected and activated amino acid like Ac-Arg-Oet-HCl allows for the precise control of the reaction, directing the enzymatic activity to the formation of the desired product within a multi-step cascade. Such reconstituted systems are fundamental in industrial biotechnology for producing high-value compounds like specialty peptides. mdpi.comresearchgate.net

N-Acetyl-L-Arginine Ethyl Ester as a Probe for Specific Receptor or Transporter Systems (Non-Human)

Modified amino acids are increasingly being designed as molecular probes to investigate the function and specificity of membrane receptors and transporters. The structural alterations in Ac-Arg-Oet-HCl compared to L-arginine—namely, the blocked N-terminus and C-terminus—make it a potential tool for such studies in non-human systems.

The compound itself, or its hydrolyzed intermediate N-acetyl-L-arginine, can be tested for binding and activity at specific receptors. For instance, a study profiling the human G-protein-coupled receptor GPRC6A found that while L-arginine is an agonist, L-N-α-acetylarginine also acts as an agonist, albeit with different potency. nih.gov This demonstrates that N-acetylation is compatible with receptor binding and activation, and similar N-acetylated derivatives could be used to probe the ligand-binding domains of homologous receptors in non-human organisms.

Furthermore, modified amino acids can be used to target and characterize amino acid transporters. In the pathogenic protozoan Leishmania, which is auxotrophic for arginine, specific amino acid transporters are essential for nutrient uptake. Researchers have successfully designed quinone-amino acid conjugates to probe and inhibit these transporters, demonstrating that the transporters can recognize and potentially internalize modified amino acids. plos.org This "Trojan horse" strategy, where a cytotoxic moiety is attached to a nutrient, could be explored with derivatives of Ac-Arg-Oet-HCl. The ethyl ester group increases lipophilicity, which might enhance membrane interaction or transport, while the N-acetyl group alters the charge, providing a means to test the chemical specificity of the transporter's binding pocket. nih.gov Similarly, studies on arginine ethyl ester-releasing biomaterials show that the ester form can effectively be delivered to cells, where it promotes proliferation, implying successful interaction with cellular uptake or signaling systems. nih.govresearchgate.net

Ligand Binding Studies in In Vitro Receptor Assays

In vitro ligand binding assays are fundamental techniques used to characterize the interaction between a ligand, such as Ac-Arg-Oet-HCl, and a receptor. science.govmdpi.com These assays measure the affinity (how strongly the ligand binds) and specificity (the degree to which a ligand binds to a specific receptor) of this interaction. science.gov Key parameters determined from these studies include the equilibrium dissociation constant (Kd), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium, and the half-maximal inhibitory concentration (IC50), which measures the concentration of a competing ligand needed to displace 50% of a known radioligand. science.govmdpi.com

While specific ligand binding studies for Ac-Arg-Oet-HCl are not extensively documented in publicly available literature, its structural characteristics provide a basis for predicting its potential binding behavior. The compound consists of an arginine residue with its N-terminus protected by an acetyl group and its C-terminus modified into an ethyl ester. The most prominent feature for receptor interaction is the positively charged guanidinium (B1211019) group on the arginine side chain. This group is known to form strong ionic interactions, often with negatively charged residues like aspartate or glutamate in a receptor's binding pocket. nih.govnih.gov

Studies on structurally related molecules offer insights. For instance, research on the free fatty acid 2 (FFA2) receptor demonstrated that replacing a ligand's negatively charged carboxylate group with a neutral methyl ester significantly reduced binding affinity, underscoring the critical role of ionic interactions for that specific receptor. nih.gov Conversely, studies on the low-density lipoprotein receptor-related protein (LRP) showed binding to Nα-acetyl-lysine methyl ester, a molecule that, like Ac-Arg-Oet-HCl, has a protected N-terminus and an esterified C-terminus, relying on its positively charged side chain for interaction. nih.gov The binding affinity for Nα-acetyl-lysine methyl ester to various LRP domains was in the millimolar range (Kd values from 1.6 to 3.1 mM). nih.gov

The binding of Ac-Arg-Oet-HCl would therefore be highly dependent on the specific receptor's architecture. Receptors that recognize basic amino acids via charged interactions are potential targets. However, without empirical data from competitive binding assays or saturation studies for Ac-Arg-Oet-HCl, its precise binding affinity and receptor selectivity remain hypothetical. Due to the absence of specific research findings, a data table of binding affinities (Ki, IC50) cannot be provided.

Cellular Uptake Mechanisms in Non-Mammalian Cell Lines

The cellular uptake of Ac-Arg-Oet-HCl in non-mammalian systems is dictated by its chemical structure, particularly the arginine residue and the ethyl ester modification. Arginine-rich peptides are well-known cell-penetrating peptides (CPPs), and the mechanisms governing their uptake have been studied in various organisms, including non-mammalian systems like yeast and plants. acs.orgnih.gov

In Yeast (e.g., Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, the uptake of arginine is a well-regulated process mediated by several plasma membrane transporters. nih.gov The primary transporters for arginine include the specific permease Can1, its paralog Alp1, and the general amino acid permease Gap1. nih.govfrontiersin.org The transport of amino acids in yeast is often an active process coupled to the influx of protons (H+), which can, in turn, act as a signal to activate metabolic pathways such as the Target of Rapamycin Complex 1 (TORC1) pathway. elifesciences.org

The N-acetyl group and the ethyl ester modification of Ac-Arg-Oet-HCl influence its transport. While Can1 is specific for arginine, the modifications on the amino and carboxyl groups might alter its recognition by this transporter. frontiersin.org However, the ethyl esterification increases the molecule's lipophilicity, which can facilitate passive diffusion across the cell membrane. acs.org Furthermore, yeast metabolism involves N-acetylated amino acids; for example, N-acetylglutamate is an intermediate in arginine biosynthesis, and various N-acetylated amino acids have been detected during yeast fermentation, suggesting that yeast cells possess mechanisms to process such modified molecules. mdpi.comresearchgate.net

In Plant Cells

Introducing molecules into plant cells is complicated by the presence of a waxy cuticle and a rigid cell wall. frontiersin.org However, arginine-rich CPPs have been effectively used to penetrate these barriers. acs.org The positively charged guanidinium group of arginine interacts with the negatively charged components of the plant cell surface, facilitating internalization. acs.org Studies using artificial peptides in Arabidopsis thaliana and kenaf have demonstrated that peptide internalization is possible, though the efficiency can vary between plant species and tissue types. acs.org The uptake mechanism is thought to involve endocytosis. frontiersin.org For a small molecule like Ac-Arg-Oet-HCl, its arginine side chain could similarly promote interaction with and transport across the plant cell plasma membrane, potentially aided by the increased lipid solubility from the ethyl ester group.

The following table summarizes the potential cellular uptake mechanisms for Ac-Arg-Oet-HCl in non-mammalian systems based on studies of its constituent parts and related molecules.

| Cellular System | Potential Uptake Mechanism(s) | Key Structural Feature(s) | Research Finding Context |

| Yeast (S. cerevisiae) | Transporter-Mediated (e.g., Can1, Gap1) | Arginine Side Chain | Arginine transporters actively import arginine into yeast cells. nih.govfrontiersin.org |

| H+-Coupled Symport | Arginine Side Chain | Amino acid uptake is often coupled to proton influx, activating cellular signaling. elifesciences.org | |

| Passive Diffusion | Ethyl Ester Group | Esterification increases lipophilicity, potentially enhancing membrane traversal. acs.org | |

| Plant Cells | Endocytosis / Membrane Translocation | Arginine Side Chain | Arginine-rich peptides can penetrate plant cell walls and membranes. acs.org |

| Passive Diffusion | Ethyl Ester Group | Increased lipophilicity may aid in crossing the plasma membrane after traversing the cell wall. acs.orgfrontiersin.org |

N Acetyl L Arginine Ethyl Ester Hydrochloride As a Strategic Component in Advanced Chemical Synthesis and Structural Biology

N-Acetyl-L-Arginine Ethyl Ester Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of N-Acetyl-L-arginine ethyl ester hydrochloride, derived from the natural amino acid L-arginine, positions it as a valuable precursor in the chiral pool for asymmetric synthesis. This approach leverages the existing stereocenter of the molecule to introduce new chiral centers in a predictable and controlled manner, a fundamental principle in the synthesis of enantiomerically pure compounds.

Enantioselective Synthesis of Complex Organic Molecules

While direct catalytic applications of Ac-Arg-Oet-HCl in enantioselective reactions are not extensively documented, its derivatives can serve as chiral ligands or auxiliaries. The core structure provides a scaffold that can be chemically modified to create novel chiral environments for asymmetric transformations. For instance, L-arginine itself has been shown to be a potent and moderately enantioselective organocatalyst in reactions such as warfarin (B611796) synthesis, with the different isomers of arginine inducing opposing stereoselectivity. mdpi.com This suggests the potential for developing highly selective catalysts based on modified arginine derivatives like Ac-Arg-Oet-HCl. The synthesis of α-aryl-β2-amino esters through cooperative isothiourea and Brønsted acid catalysis highlights the broader strategies in which chiral building blocks contribute to enantioselective transformations.

Application in Natural Product Synthesis as a Precursor

Arginine and its derivatives are biosynthetic precursors to a variety of natural products, particularly alkaloids. The guanidinium (B1211019) group of arginine is a key structural motif found in numerous marine-derived alkaloids, some of which exhibit significant biological activities. nih.govacs.orgresearchgate.net For example, brominated arginine-derived alkaloids have been isolated from marine sponges. nih.govacs.orgresearchgate.net The synthesis of such complex natural products often relies on the use of chiral building blocks derived from the chiral pool.

Ac-Arg-Oet-HCl, with its protected α-amino group and esterified carboxyl group, can serve as a stable and reactive precursor for the introduction of the arginine side chain in the total synthesis of these and other complex natural products. The N-acetyl and ethyl ester groups offer orthogonal protection, allowing for selective manipulation of the guanidinium group and the peptide backbone during a synthetic sequence.

Incorporation into Peptide and Peptidomimetic Scaffolds

The functionalized nature of N-Acetyl-L-arginine ethyl ester hydrochloride makes it a readily available building block for the synthesis of peptides and peptidomimetics. Its pre-acetylated N-terminus is particularly useful for synthesizing N-terminally blocked peptides, a common modification to enhance peptide stability and mimic natural protein structures.

Solid-Phase Peptide Synthesis Methodologies Utilizing N-Acetyl-L-Arginine Ethyl Ester

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. peptide.com While standard Fmoc or Boc strategies are typically used for the step-wise addition of amino acids, the incorporation of pre-modified building blocks like Ac-Arg-Oet-HCl can be advantageous.

The use of N-acetylated amino acids is a common "capping" step in SPPS to terminate unreacted peptide chains. rsc.org Ac-Arg-Oet-HCl can be directly coupled to the N-terminus of a resin-bound peptide using standard coupling reagents. However, more commonly, an N-acetylated arginine derivative, protected appropriately for SPPS (e.g., with a side-chain protecting group like Pbf), would be used. The synthesis of arginine-containing peptides on a solid support can also be achieved using a side-chain anchoring approach, where the guanidinium group is attached to the resin, leaving the α-carboxylic group free for modifications. nih.gov

Table 1: Key Considerations for Incorporating Arginine Derivatives in SPPS

| Parameter | Description |

| Side-Chain Protection | The guanidinium group of arginine is strongly basic and requires protection during SPPS to prevent side reactions. Common protecting groups include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). rsc.orgnih.gov |

| Coupling Reagents | A variety of coupling reagents can be used, such as carbodiimides (e.g., DIC) in combination with additives like HOBt to minimize racemization, or onium salts (e.g., HBTU, HATU). bachem.com |

| N-Terminal Modification | For N-terminal acetylation, acetic anhydride (B1165640) or other acetylating agents are typically used after the final coupling step. Alternatively, an N-acetylated amino acid can be coupled as the final residue. rsc.org |

| Cleavage | The final peptide is cleaved from the resin and deprotected using strong acids, such as a cocktail containing trifluoroacetic acid (TFA). peptide.com |

Solution-Phase Peptide Synthesis Approaches

In solution-phase peptide synthesis, peptide fragments are coupled in a homogenous reaction medium. This method is often employed for the large-scale synthesis of shorter peptides. Ac-Arg-Oet-HCl can be utilized in solution-phase coupling reactions, where its ethyl ester serves as a protecting group for the C-terminus.

The coupling of an N-protected amino acid (or peptide) with an amino acid ester (like Ac-Arg-Oet-HCl, if the N-acetyl group were absent) is a fundamental step. The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). bachem.comamericanpeptidesociety.org The N-acetyl group in Ac-Arg-Oet-HCl would render its amino group unreactive for further chain elongation from the N-terminus, making it suitable as an N-terminally capped building block. Studies on arginine peptides have detailed the synthesis of various intermediates suitable for solution-phase synthesis, highlighting the importance of appropriate protecting groups to manage the reactivity of the guanido moiety. uoa.gr

Design of Conformationally Restricted Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation.

The incorporation of N-acetylated amino acids can influence the conformational preferences of a peptide chain. Theoretical studies on model peptides like N-acetyl-glycine-glycine-N′-methylamide have shown how terminal modifications can affect the accessible conformations. researchgate.net Research on arginine ethyl ester has demonstrated its ability to interact with and induce structural changes in proteins, highlighting the potential of such modifications to influence molecular conformation. nih.gov

While specific studies detailing the use of Ac-Arg-Oet-HCl to induce conformational restriction in peptidomimetics are not abundant, the principle of using modified amino acids to control peptide structure is well-established. The N-acetyl group can participate in hydrogen bonding and restrict the rotational freedom around the N-Cα bond, contributing to a more defined three-dimensional structure.

Advanced Analytical Techniques for Characterization and Quantification of N Acetyl L Arginine Ethyl Ester Hydrochloride

Chromatographic Methods for Purity Assessment and Stereoisomer Separationmdpi.com

Chromatography is a powerful technique for separating mixtures into their individual components. For a modified amino acid derivative like Ac-Arg-Oet-HCl, chromatographic methods are indispensable for evaluating purity by separating the main compound from any precursors, by-products, or degradation products, and for the critical task of resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of Ac-Arg-Oet-HCl. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.

Method development for a compound like Ac-Arg-Oet-HCl involves the systematic optimization of several parameters to achieve a robust and reliable separation. Key considerations include the selection of the column, mobile phase composition, flow rate, and detector wavelength. For instance, a method for the simultaneous estimation of N-Acetylcysteine and L-Arginine used a C8 column with a mobile phase of phosphate (B84403) buffer (pH 4.5) and methanol (B129727) (90:10 v/v). orientjchem.org The detection is typically performed using a UV detector, often at a low wavelength around 205-215 nm, where the peptide-like acetylated amine and ester functionalities exhibit absorbance. google.comacademie-sciences.fr

Validation of the HPLC method is a critical step to ensure its accuracy, precision, linearity, and specificity for its intended purpose. This process confirms that the method can reliably quantify Ac-Arg-Oet-HCl and separate it from potential impurities. For example, a validated HPLC method for L-Arginine demonstrated a recovery of 97-103%, confirming that formulation excipients did not interfere with the analysis. orientjchem.org

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18, 5 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase | Phosphate Buffer/Methanol or Acetonitrile (B52724)/Water with TFA | Elutes the compounds from the column. The organic modifier and additives are adjusted for optimal resolution. |

| Flow Rate | 0.8 - 1.2 mL/min | Affects retention time and separation efficiency. google.com |

| Detection | UV at 205-215 nm | Quantifies the analyte based on its UV absorbance. google.comacademie-sciences.fr |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. orientjchem.orggoogle.com |

Chiral Chromatography for Enantiomeric Excess Determination

Since Ac-Arg-Oet-HCl is derived from the chiral amino acid L-arginine, it is crucial to determine its enantiomeric purity. The presence of the D-enantiomer (Ac-D-Arg-Oet-HCl) could have different biological properties and is considered an impurity. Chiral chromatography is the definitive method for separating and quantifying enantiomers to determine the enantiomeric excess (ee). sigmaaldrich.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, are particularly effective for separating underivatized amino acids and their derivatives. sigmaaldrich.comresearchgate.netmst.edu For example, a validated HPLC method using a teicoplanin-based column (Chirobiotic T) successfully determined the enantiomeric purity of L-arginine, capable of quantifying as little as 0.0025% of the D-enantiomer. researchgate.net The mobile phase for such separations is typically a mix of an organic solvent like methanol and an aqueous buffer, with the pH and buffer concentration being key parameters for optimizing the separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are also widely used for the enantiomeric resolution of amino acid esters. yakhak.org The choice of CSP and mobile phase conditions is critical for achieving baseline separation of the enantiomers, which is necessary for accurate quantification. sigmaaldrich.comyakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of GC with the detection capabilities of MS. However, Ac-Arg-Oet-HCl, being a salt of a polar and non-volatile molecule, cannot be directly analyzed by GC. alexandraatleephillips.com Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable compound. semanticscholar.org

Common derivatization strategies for amino acids involve esterification of the carboxyl group followed by acylation of the amino and guanidino groups. researchgate.net Reagents such as alkyl chloroformates or a combination of an alcohol (e.g., isopropanol) and an acylating agent (e.g., pentafluoropropionic anhydride (B1165640) or trifluoroacetic anhydride) are used. mdpi.comresearchgate.netnih.gov These reactions create N-acyl, O-alkyl ester derivatives that are amenable to GC analysis.

Once derivatized, the compound can be separated on a GC column, often a chiral column like Chirasil-L-Val, which allows for the simultaneous separation of enantiomers. mdpi.comresearchgate.net The mass spectrometer then detects the fragments of the derivatized molecule, providing both qualitative and quantitative information. This technique is particularly powerful for determining d/l ratios with high precision. nih.gov However, the derivatization process itself must be carefully controlled to prevent racemization, which could lead to inaccurate results. mdpi.com

Spectroscopic Approaches for Structural Elucidation and Conformational Analysissigmaaldrich.com

Spectroscopic methods are used to probe the molecular structure, connectivity, and dynamics of Ac-Arg-Oet-HCl. These techniques are non-destructive and provide a wealth of information for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Dynamicssigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the Ac-Arg-Oet-HCl structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For Ac-Arg-Oet-HCl, distinct signals would be expected for the acetyl methyl protons, the protons of the ethyl ester group (a quartet and a triplet), the α-proton on the chiral center, and the various methylene (B1212753) protons along the arginine side chain. The chemical shifts (δ) and spin-spin coupling constants (J) provide definitive evidence for the structure.

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the acetyl and ester groups, the α-carbon, the carbons in the arginine side chain, and the carbons of the ethyl group.

| Nucleus | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃-CO | Acetyl Methyl | ~2.0 | ~22-23 |

| -CH- | α-Carbon | ~4.2-4.4 | ~53-55 |

| -CH₂-CH₂-CH₂- | Arginine Side Chain | ~1.5-1.9 (β, γ), ~3.2 (δ) | ~24 (γ), ~28 (β), ~41 (δ) |

| -O-CH₂-CH₃ | Ethyl Ester Methylene | ~4.1-4.3 | ~61-63 |

| -O-CH₂-CH₃ | Ethyl Ester Methyl | ~1.2-1.3 | ~14 |

| C=O | Acetyl & Ester Carbonyls | N/A | ~172-175 |

Note: Predicted values are based on data for analogous structures and are for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathwayssigmaaldrich.com

Mass Spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Ac-Arg-Oet-HCl, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. escholarship.org

The expected exact mass of the uncharged Ac-Arg-Oet molecule (C₁₀H₂₀N₄O₃) is approximately 244.15 Da. In positive ion mode ESI-MS, the primary ion observed would be the [M+H]⁺ ion at m/z ≈ 245.16. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with very high accuracy.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is a unique signature of the molecule's structure. For Ac-Arg-Oet-HCl, characteristic losses would include the loss of the ethyl group, ethanol (B145695), and parts of the arginine side chain. The fragmentation of the arginine side chain is well-studied and typically involves losses of ammonia (B1221849), guanidine (B92328), or carbodiimide, leading to characteristic fragment ions at m/z 70, 112, and 116. massbank.euresearchgate.net Analyzing these pathways confirms the sequence and identity of the modified amino acid.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment/Ion | Description |

|---|---|---|

| ~245.16 | [M+H]⁺ | Protonated molecular ion of N-Acetyl-L-Arginine Ethyl Ester. |

| ~174.12 | [M+H - C₂H₅OH - H]⁺ | Loss of ethanol from the ester. |

| ~129.09 | Arginine immonium ion | Characteristic fragment of arginine-containing peptides. |

| ~116.09 | [M+H - C₂H₅OH - C₄H₈N₂]⁺ | Fragment resulting from side chain cleavage. massbank.eu |

| ~70.07 | [C₄H₈N]⁺ | Common fragment from the arginine side chain. massbank.eu |

Note: m/z values are theoretical and based on known fragmentation patterns of similar molecules.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Ac-Arg-Oet-HCl | N-Acetyl-L-Arginine Ethyl Ester Hydrochloride |

| L-Arginine | (2S)-2-Amino-5-guanidinopentanoic acid |

| D-Arginine | (2R)-2-Amino-5-guanidinopentanoic acid |

| N-Acetylcysteine | (2R)-2-(Acetylamino)-3-sulfanylpropanoic acid |

| TFA | Trifluoroacetic acid |

| Ac-D-Arg-Oet-HCl | N-Acetyl-D-Arginine Ethyl Ester Hydrochloride |

| N-Acetyl-L-arginine | Nα-Acetyl-L-arginine |

| L-Arginine ethyl ester dihydrochloride (B599025) | Ethyl (2S)-2-amino-5-guanidinopentanoate dihydrochloride |

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure (if applicable in larger constructs)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light. springernature.com It is exceptionally useful for investigating chiral molecules, such as amino acid derivatives, and for determining the secondary structure of polypeptides and proteins. springernature.comuni-regensburg.de

For a single amino acid derivative like Ac-Arg-OEt-HCl, the primary application of CD spectroscopy is the confirmation of its stereochemistry. The "L" configuration of the arginine backbone will produce a characteristic CD spectrum, distinct from its "D" enantiomer or a racemic mixture. The spectrum for a small molecule like Ac-Arg-OEt-HCl in solution is typically dominated by electronic transitions of its chromophores (the amide and carboxylate groups) and is expected to show features indicative of a random coil or disordered state. nih.gov For instance, a strong negative band near 200 nm is characteristic of a disordered conformation. nih.govresearchgate.net

Table 1: Representative CD Spectral Features for Different Peptide Conformations

| Secondary Structure | Characteristic Wavelengths (nm) and Ellipticity |

|---|---|

| α-Helix | Negative minima at ~222 nm and ~208 nm; Positive maximum at ~192 nm. researchgate.net |

| β-Sheet (Antiparallel) | Negative minimum at ~218 nm; Positive maximum at ~195 nm. springernature.com |

| Random Coil (Disordered) | Strong negative minimum near 200 nm; near-zero ellipticity above 210 nm. nih.gov |

| Polyproline II (PPII) | Large negative minimum near 200 nm; small positive maximum near 220 nm. nih.gov |

Quantitative Methodologies in Complex Biological Matrices (Non-Human, In Vitro)

The accurate quantification of Ac-Arg-OEt-HCl in complex non-human, in vitro biological matrices, such as cell culture media or cell lysates, is crucial for understanding its metabolic fate, transport, and mechanism of action in experimental systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. researchgate.net

Development of LC-MS/MS Methods for Trace Analysis